molecular formula C7H8BrF3O B6179888 4-(bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2624139-71-3

4-(bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B6179888
CAS No.: 2624139-71-3
M. Wt: 245.04 g/mol
InChI Key: DBIYKBCZFWBPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane is a useful research compound. Its molecular formula is C7H8BrF3O and its molecular weight is 245.04 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dichloro-1,4-difluorobenzene", "2-bromo-1,3-propanediol", "sodium hydride", "tetrahydrofuran", "trifluoroacetic acid", "acetic anhydride", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 2,3-dichloro-1,4-difluorobenzene is reacted with sodium hydride in tetrahydrofuran to form the corresponding phenyl lithium intermediate.", "Step 2: The phenyl lithium intermediate is reacted with 2-bromo-1,3-propanediol to form the bromohydrin intermediate.", "Step 3: The bromohydrin intermediate is treated with trifluoroacetic acid to form the corresponding trifluoroacetate ester.", "Step 4: The trifluoroacetate ester is reacted with acetic anhydride and sodium bicarbonate to form the corresponding trifluoroacetate anhydride intermediate.", "Step 5: The trifluoroacetate anhydride intermediate is reacted with the bromohydrin intermediate to form the target compound, 4-(bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane.", "Step 6: The crude product is purified by column chromatography using ethyl acetate and water as eluents, and dried over magnesium sulfate to yield the pure target compound." ] }

CAS No.

2624139-71-3

Molecular Formula

C7H8BrF3O

Molecular Weight

245.04 g/mol

IUPAC Name

4-(bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane

InChI

InChI=1S/C7H8BrF3O/c8-3-5-1-6(2-5,12-4-5)7(9,10)11/h1-4H2

InChI Key

DBIYKBCZFWBPPQ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(F)(F)F)CBr

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.